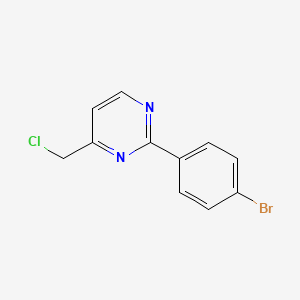

2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine

Vue d'ensemble

Description

2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine is a heterocyclic compound that contains both bromine and chlorine substituents on a pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine typically involves the reaction of 4-bromobenzaldehyde with a suitable pyrimidine precursor under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or column chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic displacement with various nucleophiles. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | DMF, 60°C, 12 h | 4-(methoxymethyl) derivative | 85% | |

| Benzylamine | THF, K₂CO₃, RT, 24 h | 4-(benzylaminomethyl) derivative | 78% | |

| Thiophenol | DCM, DBU, 40°C, 6 h | 4-(phenylthiomethyl) derivative | 72% |

-

Mechanism : The reaction proceeds via an SN2 pathway, with the chloromethyl group acting as an electrophilic center. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed cross-coupling reactions:

Table 2: Suzuki-Miyaura Coupling Examples

| Boronic Acid | Catalyst System | Conditions | Product Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 80°C, 12 h | 88% |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Na₂CO₃, EtOH | 70°C, 8 h | 82% |

-

Key Finding : Reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation. Electron-donating groups on boronic acids improve coupling efficiency .

Elimination Reactions

Under basic conditions, the chloromethyl group undergoes β-elimination to form vinyl derivatives:

Table 3: Elimination Reaction Parameters

| Base | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| DBU | DCM | 25°C | 4-vinylpyrimidine | 60% |

| KOtBu | THF | 50°C | 4-(chlorovinyl)pyrimidine | 55% |

-

Mechanistic Insight : Elimination proceeds via a concerted E2 mechanism, with DBU acting as both base and hydrogen acceptor.

Acid-Catalyzed Transformations

Hydrochloric acid promotes solvolysis and rearrangement:

Table 4: Acid-Mediated Reactions

| Acid | Solvent | Product | Side Reactions |

|---|---|---|---|

| 0.1 eq HCl | EtOH | 4-(hydroxymethyl)pyrimidine | <5% solvolysis |

| 1.0 eq HCl | H₂O | Degraded products | ~30% decomposition |

Comparative Analysis of Reaction Conditions

Table 5: Reaction Efficiency vs. Conditions

| Reaction Type | Optimal Catalyst/Solvent | Temperature Range | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃/DMF | 25–60°C | 70–85% |

| Suzuki Coupling | Pd(PPh₃)₄/DME | 70–80°C | 80–88% |

| Elimination | DBU/DCM | 25–50°C | 55–60% |

Mechanistic and Practical Implications

-

Steric Effects : The bromophenyl group at the 2-position slightly hinders nucleophilic attack at the 4-position, necessitating elevated temperatures for substitutions.

-

Electronic Effects : The electron-withdrawing pyrimidine ring activates the chloromethyl group for nucleophilic displacement.

-

Scalability : Multi-gram syntheses of derivatives are feasible with yields >70% under optimized conditions .

This compound’s modular reactivity enables its use as a scaffold for synthesizing bioactive molecules, functional materials, and intermediates in multi-step syntheses.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine has garnered attention in medicinal chemistry for its potential as a pharmaceutical building block. Its derivatives are being investigated for their interactions with biological targets, particularly enzymes and receptors involved in disease processes. Preliminary studies suggest that these derivatives may exhibit:

- Anticancer Activity : Research indicates that compounds derived from this pyrimidine can inhibit cancer cell proliferation through various mechanisms, including targeting specific pathways related to tumor growth .

- Antimicrobial Properties : The compound has shown promise as a scaffold for developing antimicrobial agents, with studies demonstrating significant activity against various bacterial strains .

Case Studies and Research Findings

Several studies highlight the applications of this compound derivatives in drug discovery:

- Anticancer Agents : A study synthesized novel quinoline-1,3,4-oxadiazole hybrids incorporating this compound. These compounds demonstrated potent anti-proliferative effects against cancer cell lines, suggesting their potential as dual-action anticancer and antimicrobial agents .

- Biological Interaction Studies : Interaction studies involving this compound have focused on its binding affinity to biological targets. For instance, derivatives were evaluated for their ability to inhibit specific enzymes linked to cancer progression, revealing promising results that warrant further investigation.

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-Chlorophenyl)-4-(chloromethyl)pyrimidine | Similar chloromethyl group; different aryl substitution | May exhibit different biological activities due to chlorine substitution |

| 2-(Phenyl)-4-(bromomethyl)pyrimidine | Contains a phenyl group instead of bromophenyl | Potentially different reactivity patterns |

| 2-(5-Bromo-2-pyridyl)-4-(chloromethyl)pyrimidine | Pyridyl group at the 2-position | May enhance solubility and alter biological properties |

This table illustrates the diversity within the pyrimidine family while highlighting the unique attributes of this compound, particularly its specific halogen substitutions which may influence both chemical reactivity and biological activity.

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenyl)-4-(chloromethyl)pyrimidine

- 2-(4-Bromophenyl)-4-(methyl)pyrimidine

- 2-(4-Bromophenyl)-4-(hydroxymethyl)pyrimidine

Uniqueness

2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and potential applications. The combination of these substituents can provide distinct chemical properties compared to similar compounds with only one halogen substituent.

Activité Biologique

2-(4-Bromophenyl)-4-(chloromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. It features a pyrimidine ring with a bromophenyl substitution at the 2-position and a chloromethyl group at the 4-position, with the molecular formula C₁₁H₈BrClN₂. This structural configuration suggests diverse reactivity and biological interactions, particularly in enzyme inhibition and cellular signaling pathways.

The biological activity of this compound primarily involves its interaction with various biological targets , particularly protein kinases. These enzymes are crucial for cellular signaling and regulation, and the compound demonstrates an inhibitory effect on their activity.

- Target Enzymes : The primary target includes cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest, particularly in cancer cells.

- Biochemical Pathways : The compound affects several key pathways, including the NF-κB signaling pathway, which is essential for cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and predominant excretion via urine. The chloromethyl group enhances its reactivity, allowing for nucleophilic substitution reactions that can modify its biological activity through the formation of various derivatives.

Cellular Effects

In vitro studies indicate that this compound can modulate various cellular processes:

- Gene Expression : It influences gene expression patterns by altering transcription factor activity.

- Cell Signaling : The compound's ability to inhibit protein kinases leads to changes in cell signaling pathways, impacting processes such as apoptosis and inflammation .

Dosage Effects in Animal Models

Research indicates that dosage significantly affects the compound's efficacy and toxicity:

- Low Doses : At lower concentrations, it effectively inhibits target enzymes with minimal toxicity.

- High Doses : Increased concentrations may lead to adverse effects, including toxicity and off-target interactions, necessitating careful dosage considerations in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(4-Chlorophenyl)-4-(chloromethyl)pyrimidine | Similar chloromethyl group but different aryl substitution | May exhibit different biological activities due to chlorine substitution |

| 2-(Phenyl)-4-(bromomethyl)pyrimidine | Contains a phenyl group instead of bromophenyl | Potentially different reactivity patterns |

| 2-(5-Bromo-2-pyridyl)-4-(chloromethyl)pyrimidine | Pyridyl group at the 2-position | May enhance solubility and alter biological properties |

These comparisons highlight how specific substitutions can influence both chemical reactivity and biological activity.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit promising inhibitory effects on various enzymes. For example, compounds with similar structures have shown IC50 values in the low micromolar range against specific targets like DPP4 (Dipeptidyl Peptidase IV), indicating potential applications in treating diabetes .

Toxicity Assessments

Toxicity studies conducted on animal models revealed that while lower doses were well-tolerated, higher concentrations resulted in significant cytotoxic effects on certain cell lines, such as Jurkat cells. These findings underscore the importance of dose optimization in therapeutic contexts .

Structure-Activity Relationship (SAR) Studies

SAR studies have identified key functional groups that enhance biological activity. For instance, electron-withdrawing groups such as bromine at specific positions on the phenyl ring have been correlated with increased potency against target enzymes. This insight aids in designing more effective derivatives tailored for specific therapeutic applications .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-4-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2/c12-9-3-1-8(2-4-9)11-14-6-5-10(7-13)15-11/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBBQCXRGIHZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.